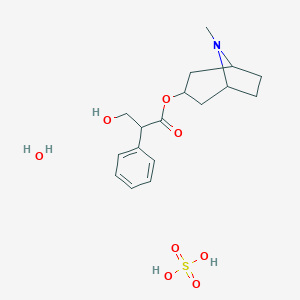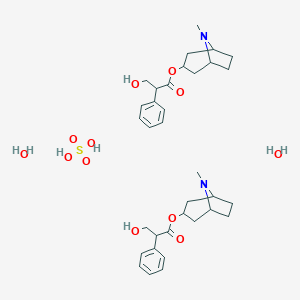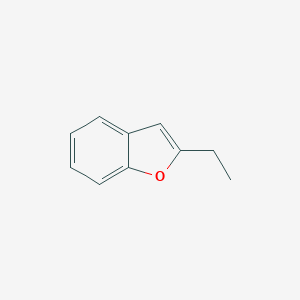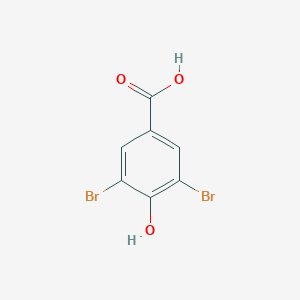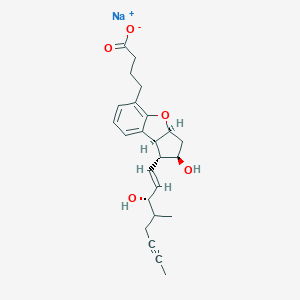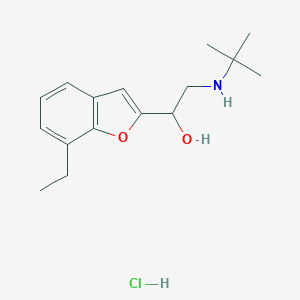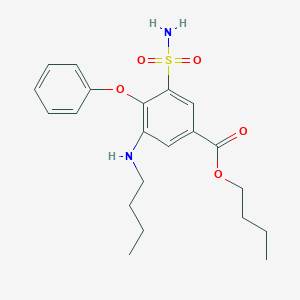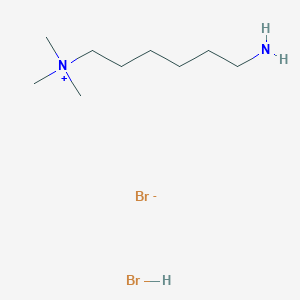
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Overview
Description
“(6-Aminohexyl)trimethylammonium Bromide Hydrobromide” is a chemical compound with the molecular formula C9H24Br2N2 . It is also known as “Aminoquat” and is used as an impurity in Colesevelam . This compound is a potent inhibitor and acts as a substrate for pig kidney diamine oxidase .
Molecular Structure Analysis
The molecular structure of “(6-Aminohexyl)trimethylammonium Bromide Hydrobromide” consists of 9 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms . The InChI representation of the molecule isInChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 . Physical And Chemical Properties Analysis
The molecular weight of “(6-Aminohexyl)trimethylammonium Bromide Hydrobromide” is 320.11 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass is 320.02857 g/mol and the monoisotopic mass is 318.03062 g/mol . The topological polar surface area is 26 Ų . The complexity of the molecule is 84.1 .Scientific Research Applications
Chemical Modification of Cysteine
A study by Itano and Robinson (1972) explored a new basic α-amino acid with a quaternary ammonium side chain synthesized by trimethylaminoethylation of l-cysteine. This compound, named 4-thialaminine, was found to be extremely stable under usual protein acid hydrolysis conditions, highlighting its potential in chemical modifications of proteins (Itano & Robinson, 1972).
DNA Microarrays
Liu and Bazan (2006) described the synthesis of a cationic, water-soluble conjugated polymer used in label-free DNA microarrays. The polymer, designed with efficient emission in the solid state, demonstrates the utility of quaternary ammonium compounds in advanced biochemical analysis (Liu & Bazan, 2006).
Biomolecular Probes
Kanyi Pu, Liping Cai, and Liu (2009) focused on cationic poly[9,9-bis(6′-N,N,N-trimethylammonium)hexyl)fluorene-alt-4,7-(2,1,3-benzothiadiazole) dibromide] as multicolor light-up probes for biomolecular quantification. This study highlights the application in creating sensitive probes for biological molecules (Pu, Cai, & Liu, 2009).
Micellar Aggregation
Huang, Han, Wang, and Yilin Wang (2007) synthesized cationic surfactants with nitrophenoxy groups, demonstrating their strong self-aggregation ability in aqueous solutions. This work provides insights into the behavior of quaternary ammonium compounds in surfactant science (Huang, Han, Wang, & Yilin Wang, 2007).
Electrokinetic Capillary Chromatography
Dobashi, Hamada, and Yamaguchi (2001) studied the enantiomer separation using micelles and micelle-like polymers made with trimethylammonium-terminated surfactants. Their findings have implications in electrokinetic chromatography and molecular recognition (Dobashi, Hamada, & Yamaguchi, 2001).
Protein Folding and Stability
Chamani and Moosavi-Movahedi (2006) investigated the influence of alkyl trimethylammonium bromides on the folding and stability of proteins, particularly cytochrome c. This study underscores the role of quaternary ammonium compounds in understanding protein structure and dynamics (Chamani & Moosavi-Movahedi, 2006).
Hydroxylation of Lysine Derivatives
Stein and Englard (1982) examined the hydroxylation of 6-N-trimethyl-lysine to 3-hydroxy-6-N-trimethyl-lysine in various rat tissues. Their work contributes to the understanding of biosynthesis pathways in mammalian tissues (Stein & Englard, 1982).
properties
IUPAC Name |
6-aminohexyl(trimethyl)azanium;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELYIRFOUAOEZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCN.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639228 | |
| Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide | |
CAS RN |
33968-67-1 | |
| Record name | NSC309700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



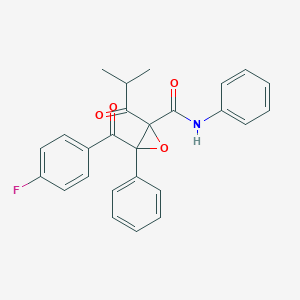
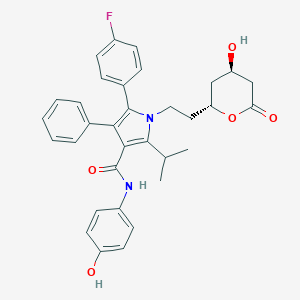
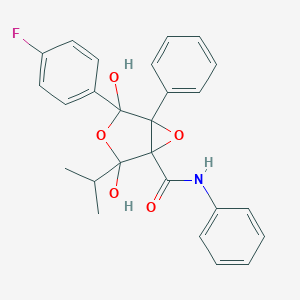
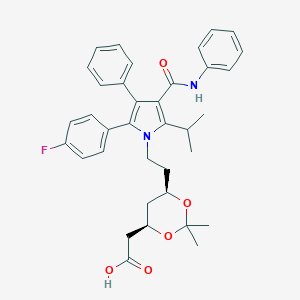
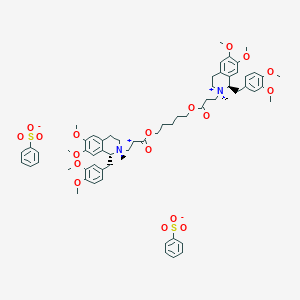
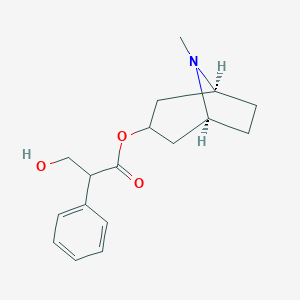
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)
